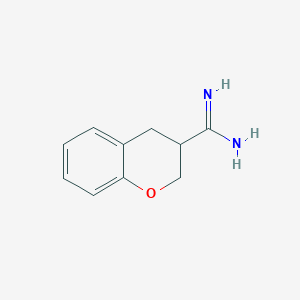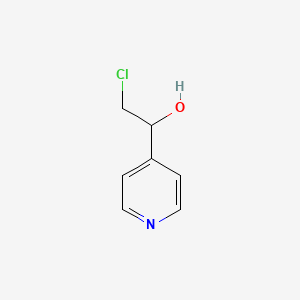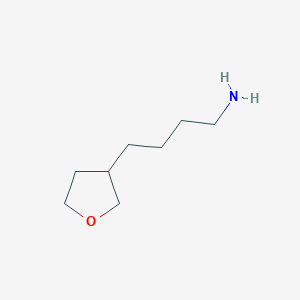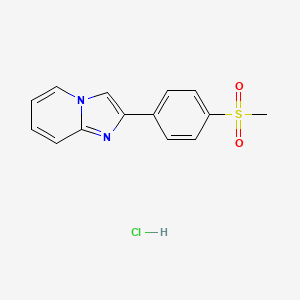
4-propyldihydro-2H-pyran-2,6(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propyldihydro-2H-pyran-2,6(3H)-dione: is an organic compound belonging to the class of dihydropyranones It is characterized by a pyran ring with two ketone functionalities at the 2 and 6 positions, and a propyl group attached to the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyldihydro-2H-pyran-2,6(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 1,3-diketone with an aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including aldol condensation and cyclization to form the desired dihydropyranone structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-propyldihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in dihydropyran-2,6-diol derivatives.
Substitution: The propyl group at the 4 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Dihydropyran-2,6-diol derivatives.
Substitution: Various substituted dihydropyranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-propyldihydro-2H-pyran-2,6(3H)-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving pyranone derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-propyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes that recognize pyranone structures. The ketone functionalities allow it to form reversible covalent bonds with active site residues, modulating the activity of the enzyme. Additionally, the propyl group may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Tetrahydro-4H-pyran-4-one: Lacks the propyl group and has different reactivity and applications.
2,3-dihydro-4H-pyran-4-one: Similar structure but different substitution pattern, leading to distinct chemical properties.
4-hydroxy-2H-pyran-2-one: Contains a hydroxyl group instead of a ketone, resulting in different reactivity.
Uniqueness: 4-propyldihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of both ketone functionalities and the propyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
4166-54-5 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-propyloxane-2,6-dione |
InChI |
InChI=1S/C8H12O3/c1-2-3-6-4-7(9)11-8(10)5-6/h6H,2-5H2,1H3 |
Clave InChI |
LNTKZYQUFRHQKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=O)OC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




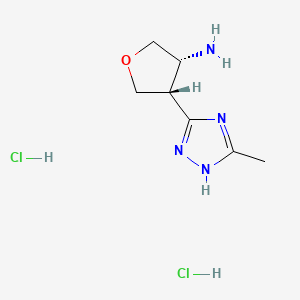
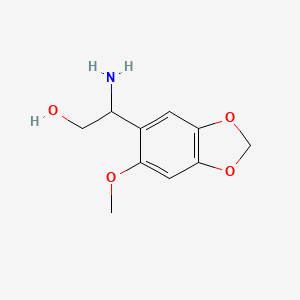
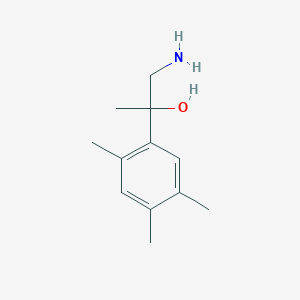


![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
